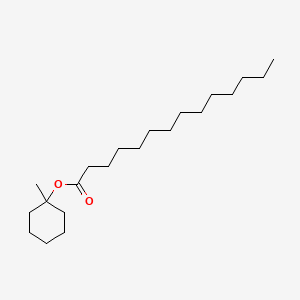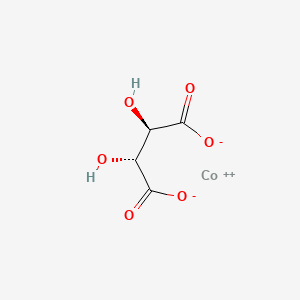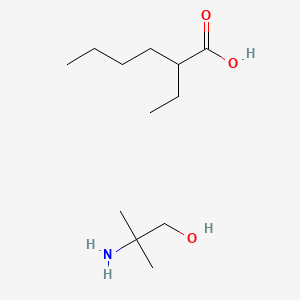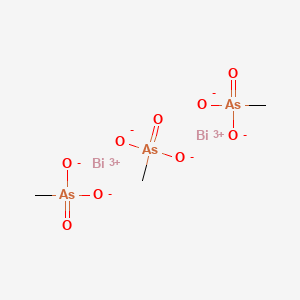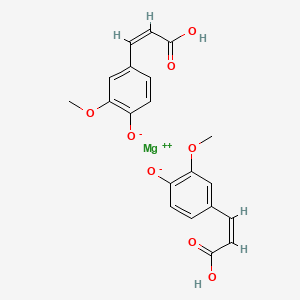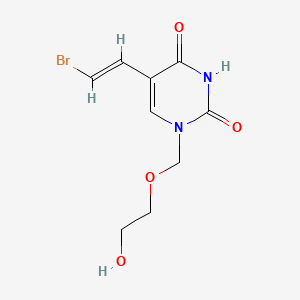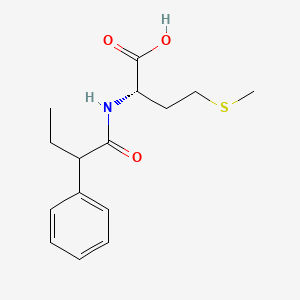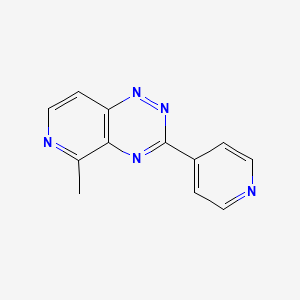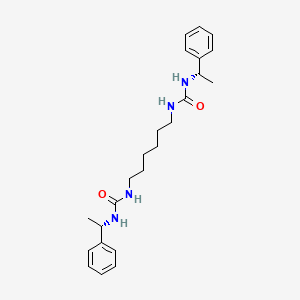
Urea, N,N''-1,6-hexanediylbis(N'-((1S)-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is a synthetic organic compound characterized by its unique structure, which includes a hexanediyl backbone and phenylethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) typically involves the reaction of hexanediamine with phenylethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving hexanediamine in a suitable solvent such as dichloromethane.
- Adding phenylethyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry
In chemistry, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in the development of new biochemical assays.
Medicine
In medicine, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) has potential applications as a drug delivery agent. Its ability to interact with biological membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used as an additive in the production of polymers and resins. Its unique properties can enhance the mechanical strength and thermal stability of these materials.
作用機序
The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) involves its interaction with specific molecular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-octadecyl]urea
- Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis(N’-((1S)-1-phenylethyl)-) is unique due to its specific phenylethyl groups, which confer distinct hydrophobic and steric properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.
特性
CAS番号 |
1356931-39-9 |
|---|---|
分子式 |
C24H34N4O2 |
分子量 |
410.6 g/mol |
IUPAC名 |
1-[(1S)-1-phenylethyl]-3-[6-[[(1S)-1-phenylethyl]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C24H34N4O2/c1-19(21-13-7-5-8-14-21)27-23(29)25-17-11-3-4-12-18-26-24(30)28-20(2)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H2,25,27,29)(H2,26,28,30)/t19-,20-/m0/s1 |
InChIキー |
OTHUDWXXFBTNND-PMACEKPBSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)N[C@@H](C)C2=CC=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)NCCCCCCNC(=O)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


